(3As,5S)-5-methoxy-1,1-dioxo-3a,4,5,6-tetrahydropyrrolo[1,2-b][1,2]thiazol-3-one
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Overview
Description
Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .
Synthesis Analysis
Thiazoles can be synthesized through various methods. For instance, treatment of N,N-diformylaminomethyl aryl ketones with phosphorus pentasulfide and triethylamine in chloroform gives 5-arylthiazoles .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
Thiazoles can undergo various chemical reactions. For example, the C − H substitution reaction of thiazole by the catalysis of the palladium/copper system is carried out in the presence of tetrabutylammonium fluoride under mild conditions .Physical and Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Medicinal Chemistry and Pharmacological Studies
Hypoglycemic Agents : Substituted tetrahydropyrrolo[2,1-b]oxazol-5(6H)-ones and tetrahydropyrrolo[2,1-b]thiazol-5(6H)-ones, structurally related to the compound , were synthesized and evaluated as potential hypoglycemic agents. These compounds were tested for their ability to enhance glucose utilization in cultured myocytes and exhibited in vivo hypoglycemic efficacy in a type 2 diabetes mellitus model (Aicher et al., 1998).
Anticonvulsant Activity : Some 3a‐substituted tetrahydropyrrolo[2,1‐b]benzothiazol‐1−ones and their analogues were synthesized and assessed for anticonvulsant activity against isoniazid‐induced seizures in rodents (Trapani et al., 1996).
Hepatoprotective Agents : Bicyclic thiazoline derivatives, related to the compound , were synthesized and evaluated for hepatoprotective activity against galactosamine-induced and monoclonal antibody-induced acute liver injuries in rats. Structure-activity relationships were investigated to identify the most potent compounds (Hasegawa et al., 1995).
Chemical Synthesis and Reactivity Studies
Synthesis of Novel Derivatives : The compound's framework was utilized to synthesize novel derivatives. The reactivity of tetrahydropyrrolo[1,2-b]isothiazol-3(2H)-one 1,1-dioxides was explored, revealing significant impacts of the attached 3a-substituent on the course of various chemical reactions (Omelian et al., 2020).
Chemoselective Synthesis : A chemoselective synthesis strategy was developed for multifunctionalized tetrahydro-1H-pyrrolo[1,2-c]imidazole and tetrahydropyrrolo[1,2-c]thiazole derivatives from arylglyoxal monohydrates, nitriles, and thioureas. This approach is promising for the diversity-oriented synthesis of alkaloid analogues (Cai et al., 2015).
Photoisomerization Studies : The compound's related derivatives were studied for their photoisomerization properties. Oxidation and irradiation of certain derivatives led to isomerization and ring contraction, offering insights into the structural dynamics and chemical reactivity of these compounds (Kowalewski & Margaretha, 1993).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
(3aS,5S)-5-methoxy-1,1-dioxo-3a,4,5,6-tetrahydropyrrolo[1,2-b][1,2]thiazol-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO4S/c1-12-5-2-6-7(9)4-13(10,11)8(6)3-5/h5-6H,2-4H2,1H3/t5-,6-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSNFRRUGHADUJK-WDSKDSINSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC2C(=O)CS(=O)(=O)N2C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1C[C@H]2C(=O)CS(=O)(=O)N2C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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